8-Hydroxy-6-azaspiro[3.5]nonan-5-one
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Overview
Description
8-Hydroxy-6-azaspiro[3.5]nonan-5-one is a unique chemical compound with diverse applications in scientific research. It exhibits remarkable properties that can be employed in various fields, such as medicinal chemistry, materials science, and organic synthesis, facilitating innovative discoveries and advancements.
Preparation Methods
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
8-Hydroxy-6-azaspiro[3.5]nonan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Hydroxy-6-azaspiro[3.5]nonan-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-Hydroxy-6-azaspiro[3.5]nonan-5-one can be compared with other similar compounds, such as:
8-Hydroxy-5-azaspiro[3.5]nonan-6-one: This compound has a similar spirocyclic structure but differs in the position of the hydroxyl group.
6-Hydroxy-5-azaspiro[3.5]nonan-8-one: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
8-hydroxy-6-azaspiro[3.5]nonan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGDSACXNTWKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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